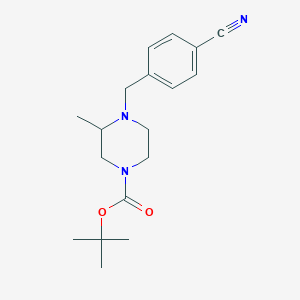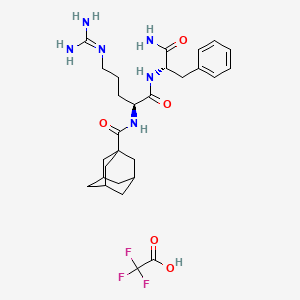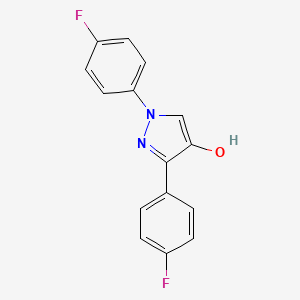
5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a hydroxy-methoxybenzylidene group and a pentyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-pentyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield corresponding alcohols.
Substitution: The methoxy and hydroxy groups on the benzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its antimicrobial and anticancer properties make it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its structural features allow for the creation of polymers and other materials with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, it can induce apoptosis by modulating the expression of proteins such as Bax, Bcl-2, and caspase-3 . These interactions disrupt cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: This compound shares a similar benzylidene-thiazolidinone structure but differs in the presence of an imino group instead of a thioxo group.
2-(4-Hydroxy-3-methoxybenzylidene)indan-1-one: This compound has a similar benzylidene moiety but is based on an indanone structure instead of a thiazolidinone.
Uniqueness
5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a hydroxy-methoxybenzylidene group and a pentyl chain
Properties
CAS No. |
611185-80-9 |
|---|---|
Molecular Formula |
C16H19NO3S2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H19NO3S2/c1-3-4-5-8-17-15(19)14(22-16(17)21)10-11-6-7-12(18)13(9-11)20-2/h6-7,9-10,18H,3-5,8H2,1-2H3/b14-10+ |
InChI Key |
VQGHRWDNIWMIPB-GXDHUFHOSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)





![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)


![cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)


![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)
